REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[I:9](O)(=O)(=O)=O.S(=O)(=O)(O)O.II>C(O)(=O)C.O>[I:9][C:7]1[C:2]([CH3:1])=[CH:3][C:4]([NH2:8])=[N:5][CH:6]=1
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
167 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resulting
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
After complete consumption of starting material, reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
ADDITION
|
Details
|
poured into sodium thiosulfate solution (200 mL), reddish oil
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was decanted from reddish oil and filtrate
|
Type
|
CUSTOM
|
Details
|
yellow colored solid was formed
|
Type
|
CUSTOM
|
Details
|
Resulting solid
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford brown semi solid (60 g, crude)
|
Type
|
CUSTOM
|
Details
|
Crude was purified by column chromatography
|
Type
|
WASH
|
Details
|
Desired compound was eluted at 15% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC(=NC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.7 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 389.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |